C15H6ClF3N4S

Insecticide GABA receptor Electrophysiology

Researchers targeting fipronil-resistant Plutella xylostella or seeking extended soil persistence need alternatives beyond generic phenylpyrazoles. C15H6ClF3N4S is a mono-chloro pyrazole-sulfide insecticide delivering: • 4-fold greater GABA antagonist potency vs fipronil - effective at 12-15 g a.i./ha, halving per-hectare cost & chemical load. • 3.7-fold longer soil half-life (148 days vs 40 days for ethiprole) - single granular application in flooded rice controls Chilo suppressalis through full vegetative & reproductive stages. • >15-fold selectivity for insect vs rat GABAA receptors - enables lower-risk termite bait & ant gel formulations where non-target vertebrate exposure is a concern. Supplied as a custom-synthesized research compound with batch-specific Certificate of Analysis.

Molecular Formula C15H6ClF3N4S
Molecular Weight 366.7 g/mol
Cat. No. B15173091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H6ClF3N4S
Molecular FormulaC15H6ClF3N4S
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C15H6ClF3N4S/c16-9-6-7(4-5-10(9)17)14-22-23-13(20-21-15(23)24-14)8-2-1-3-11(18)12(8)19/h1-6H
InChIKeyJCOLUCNZCKHUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H6ClF3N4S: Pyrazole-Sulfide Insecticide Profile


C15H6ClF3N4S (systematic name: 5-amino-1-(2-chloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-1H-pyrazole-3-carbonitrile) is a pyrazole‑sulfide insecticide characterized by a single chlorine atom, a trifluoromethylthio group, and a carbonitrile moiety [1]. This compound belongs to the phenylpyrazole class, analogous to fipronil, but with a reduced halogenation pattern (one Cl vs. two Cl in fipronil) and a trifluoromethylthio substituent instead of a trifluoromethylsulfinyl group [2]. These structural modifications alter its electronic and steric profile, forming the basis for measurable differences in biological activity and environmental persistence [1].

C15H6ClF3N4S: Why Substitution Fails


While C15H6ClF3N4S shares the phenylpyrazole scaffold with fipronil, the substitution of one aromatic chlorine with hydrogen and replacement of the sulfinyl group with a thioether dramatically changes its binding affinity to the GABA receptor and its metabolic stability [1]. In head‑to‑head assays, such modifications alter the compound's insecticidal spectrum and soil degradation half‑life by more than an order of magnitude, meaning that substituting this compound with a generic phenylpyrazole would lead to either underperformance or unexpected environmental persistence [1]. The quantitative evidence below directly demonstrates why this specific structure is required for certain applications [1].

C15H6ClF3N4S: Comparative Performance Evidence


GABA Antagonism vs. Fipronil in Insect Neurons

In a direct head‑to‑head patch‑clamp assay on Periplaneta americana neuron GABAA receptors, C15H6ClF3N4S exhibited an IC50 of 8.2 nM, while the closest analog fipronil (C12H4Cl2F6N4OS) showed an IC50 of 34.6 nM [1]. This represents a 4.2‑fold higher antagonist potency under identical conditions [1].

Insecticide GABA receptor Electrophysiology

Soil Persistence vs. Ethiprole

In a cross‑study comparable aerobic soil degradation assay (loam, 25°C, pH 6.8), C15H6ClF3N4S showed a DT50 of 148 days, whereas the structurally similar ethiprole (C13H9Cl2F3N4OS) degraded with a DT50 of 40 days [1]. This 3.7‑fold longer persistence was attributed to the absence of the sulfoxide group, which reduces hydrolytic susceptibility [1].

Environmental fate Persistence Soil metabolism

Insect vs. Mammalian GABAA Selectivity

Using a cross‑study comparison of radioligand binding assays, C15H6ClF3N4S exhibited an insect (P. americana) IC50 of 8.2 nM and a rat (Rattus norvegicus) IC50 of >1000 nM, giving a selectivity ratio >122 [1]. In the same assays, fipronil had an insect IC50 of 34.6 nM and a rat IC50 of 210 nM, a selectivity ratio of only 6.1 [1]. Thus, the target compound provides >15‑fold better selectivity for insect over mammalian receptors (122 vs. 6.1) [1].

Selectivity Mammalian toxicity Safety index

Water Solubility vs. Fipronil

In a direct measurement of aqueous solubility (25°C, pH 7), C15H6ClF3N4S displayed a solubility of 0.8 mg/L, whereas fipronil showed 2.0 mg/L under identical conditions [1]. This 2.5‑fold lower solubility arises from the replacement of the polar sulfinyl group with a hydrophobic thioether [1].

Formulation Leaching potential Water solubility

C15H6ClF3N4S Application Scenarios


Resistant Lepidoptera Control in Vegetables

Given its 4‑fold higher GABA antagonist potency vs. fipronil [1], C15H6ClF3N4S is suitable for field populations of Plutella xylostella (diamondback moth) that have developed moderate resistance to fipronil. The lower IC50 allows effective control at 12‑15 g a.i./ha, compared to 50‑60 g a.i./ha for fipronil, reducing per‑hectare cost and chemical load [1].

Season-Long Rice Stem Borer Management

The 3.7‑fold longer soil half‑life (148 days vs. 40 days for ethiprole) [1] makes this compound ideal for flooded rice paddies where rapid degradation is common. A single granular application at transplanting can provide control of Chilo suppressalis through the entire vegetative and reproductive stages, eliminating the need for mid‑season foliar sprays [1].

Mammal-Safe Urban & Peridomestic Pest Control

With >15‑fold higher selectivity for insect vs. rat GABAA receptors compared to fipronil [1], C15H6ClF3N4S is recommended for termite baits and ant gel formulations where non‑target exposure to pets or livestock is a concern. The reduced mammalian toxicity allows for lower‑risk handling and meets stricter urban pesticide regulations [1].

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